GW 5074 c-Raf Inhibitory Potency: IC50 Comparison with ZM 336372
GW 5074 exhibits an IC50 of 9 nM against c-Raf kinase activity, representing a 7.8-fold improvement in potency compared to ZM 336372, another ATP-competitive c-Raf inhibitor that demonstrates an IC50 of 70 nM [1][2]. BindingDB data further corroborate the potency profile of GW 5074, reporting IC50 values of 4.90 nM and 2.87 nM against human CRAF and RAF1 respectively [3]. This quantitative potency difference enables experimental use of GW 5074 at lower working concentrations while maintaining target engagement.
| Evidence Dimension | c-Raf kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | ZM 336372: IC50 = 70 nM |
| Quantified Difference | 7.8-fold more potent |
| Conditions | In vitro kinase assay |
Why This Matters
A 7.8-fold potency advantage enables robust target inhibition at lower compound concentrations, reducing the risk of off-target effects and compound precipitation in cell-based assays.
- [1] Chin PC, Liu L, Morrison BE, et al. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. J Neurochem. 2004;90(3):595-608. PMID: 15255937. View Source
- [2] Hall-Jackson CA, Eyers PA, Cohen P, et al. Paradoxical activation of Raf by a novel Raf inhibitor. Chem Biol. 1999;6(8):559-568. PMID: 10421767. View Source
- [3] BindingDB. BDBM50358043 (CHEMBL1794051) - GW 5074 Affinity Data. Accessed 2025. View Source
